2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
Overview
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Crystal Studies : The compound has been used in the study of crystal and molecular structures, as seen in the work on polymorphs and 2-aminothiazoles. These studies provide insights into the molecular interactions and hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior (Böck et al., 2020).
Catalysis and Chemical Synthesis : This compound plays a role in the synthesis of various organometallic complexes, which have applications in catalysis and polymerization processes. For example, its use in the synthesis of aminopyridinato complexes for Suzuki cross-coupling catalysts highlights its potential in facilitating chemical reactions and synthesis processes (Deeken et al., 2006).
Study of Heterocyclic Amines : Research on the synthesis mechanisms of heterocyclic amines, including the reaction between aldoses, amino acids, and creatinine, involves compounds related to 2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine. These studies contribute to a deeper understanding of the chemical pathways and mechanisms in organic chemistry (Milić et al., 1993).
Optical Properties in Chemical Compounds : This compound has been investigated for its role in affecting the optical properties of certain chemical systems, particularly in relation to electron donating amino groups. These studies are essential for the development of materials with specific optical characteristics (Palion-Gazda et al., 2019).
Organometallic Chemistry : The compound is also studied in the context of organometallic chemistry, focusing on its interaction with various metal ions and how this affects the properties and reactivity of the resulting complexes. This has implications for both theoretical and applied chemistry (Sadimenko, 2011).
Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-8(12)4-3-5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQVBFXRCXORON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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